4-Chloro-1-methoxy-5-phenylnaphthalene
Description
4-Chloro-1-methoxy-5-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene backbone substituted with chloro (-Cl), methoxy (-OCH₃), and phenyl (-C₆H₅) groups at positions 4, 1, and 5, respectively.
Properties
CAS No. |
61982-84-1 |
|---|---|
Molecular Formula |
C17H13ClO |
Molecular Weight |
268.7 g/mol |
IUPAC Name |
4-chloro-1-methoxy-5-phenylnaphthalene |
InChI |
InChI=1S/C17H13ClO/c1-19-16-11-10-15(18)17-13(8-5-9-14(16)17)12-6-3-2-4-7-12/h2-11H,1H3 |
InChI Key |
QNVMXZOGMCFWSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=C(C=C1)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methoxy-5-phenylnaphthalene can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.
Friedel-Crafts Alkylation: This reaction involves the alkylation of naphthalene with a chloro and methoxy substituent using an alkyl halide and a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and high yield .
Types of Reactions:
Oxidation: 4-Chloro-1-methoxy-5-phenylnaphthalene can undergo oxidation reactions to form quinones.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Hydroquinones.
Substitution: Various substituted naphthalenes depending on the electrophile used.
Scientific Research Applications
4-Chloro-1-methoxy-5-phenylnaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of dyes, optical brighteners, and electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-methoxy-5-phenylnaphthalene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chloro and methoxy groups on the naphthalene ring influence the reactivity and orientation of these reactions . The compound’s photophysical properties also make it a valuable tool in fluorescence-based applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to naphthalene derivatives allow for comparisons with well-characterized analogs, such as naphthalene , 1-methylnaphthalene , and 2-methylnaphthalene , as outlined in the 2024 Toxicological Profile . Key differences arise from substituent effects:
Table 1: Comparative Analysis of 4-Chloro-1-methoxy-5-phenylnaphthalene and Analogs
| Property | 4-Chloro-1-methoxy-5-phenylnaphthalene | Naphthalene | 1-Methylnaphthalene | 2-Methylnaphthalene |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~300.8 (calculated) | 128.17 | 142.20 | 142.20 |
| Substituents | -Cl, -OCH₃, -C₆H₅ | None | -CH₃ at position 1 | -CH₃ at position 2 |
| Log P (Octanol-Water) | Estimated >5 (highly lipophilic) | 3.45 | 3.90 | 3.90 |
| Acute Toxicity (Oral LD₅₀) | Not reported | 490 mg/kg (rats) | 1,800 mg/kg (rats) | 1,600 mg/kg (rats) |
| Environmental Persistence | Likely high (Cl, phenyl groups) | Moderate | Moderate | Moderate |
| Metabolic Pathways | Predicted CYP450-mediated oxidation | CYP450 oxidation | CYP450 oxidation | CYP450 oxidation |
Key Findings:
Toxicity Profile: Naphthalene exhibits higher acute toxicity than methylnaphthalenes, likely due to its unsubstituted structure facilitating metabolic activation to reactive epoxides .
Environmental Behavior :
- Methylnaphthalenes show moderate persistence in air and soil, with half-lives of days to weeks .
- The chloro group in 4-Chloro-1-methoxy-5-phenylnaphthalene may enhance environmental persistence due to reduced microbial degradation rates, similar to chlorinated PAHs .
This could reduce electrophilic reactivity, a key factor in naphthalene’s carcinogenicity .
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